Cyclopentyl 2-(3-fluorophenyl)ethyl ketone
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-cyclopentyl-3-(3-fluorophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FO/c15-13-7-3-4-11(10-13)8-9-14(16)12-5-1-2-6-12/h3-4,7,10,12H,1-2,5-6,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZFPGANMVHXVDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)CCC2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50644559 | |
| Record name | 1-Cyclopentyl-3-(3-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50644559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898767-81-2 | |
| Record name | 1-Cyclopentyl-3-(3-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50644559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Cyclopentyl 2-(3-fluorophenyl)ethyl ketone
This guide provides a comprehensive overview of the physicochemical properties, synthesis, and spectroscopic characterization of Cyclopentyl 2-(3-fluorophenyl)ethyl ketone. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge with practical insights to facilitate its application in a laboratory setting.
Introduction and Molecular Overview
This compound is an aromatic ketone of interest in medicinal chemistry and organic synthesis. Its structure, featuring a fluorinated phenyl ring, an ethyl linker, and a cyclopentyl ketone moiety, presents a unique combination of lipophilicity, polarity, and metabolic stability. The presence of a fluorine atom can significantly influence the compound's electronic properties, pKa, and metabolic fate, making it an attractive scaffold for the development of novel therapeutic agents. The cyclopentyl group, a common motif in drug molecules, can enhance binding to biological targets and improve pharmacokinetic profiles.[1][2][3] This guide will delve into the essential technical details required to synthesize, characterize, and utilize this compound.
The fundamental structure consists of a carbonyl group bonded to a cyclopentyl ring and a 2-(3-fluorophenyl)ethyl group. The carbonyl carbon is sp² hybridized, resulting in a trigonal planar geometry with bond angles of approximately 120°.[4] The polarity of the carbon-oxygen double bond is a key determinant of the molecule's reactivity, particularly its susceptibility to nucleophilic attack at the electrophilic carbonyl carbon.[5][6]
Caption: Chemical structure of this compound.
Physicochemical Properties
The properties of the structural isomer, 2-Fluorophenyl cyclopentyl ketone (CAS 111982-45-7), provide a useful reference point.[7][8] The addition of an ethyl linker in the target molecule will increase its molecular weight and is expected to raise its boiling point and density.
Table 1: Predicted and Calculated Physicochemical Properties
| Property | Value | Source/Method |
| IUPAC Name | 1-Cyclopentyl-3-(3-fluorophenyl)propan-1-one | IUPAC Nomenclature |
| Molecular Formula | C₁₄H₁₇FO | Calculated |
| Molecular Weight | 220.28 g/mol | Calculated |
| Appearance | Colorless to light yellow oil or low-melting solid | Inferred[5][6] |
| Boiling Point | > 275.8 °C at 760 mmHg | Predicted (Higher than isomer)[7] |
| Density | ~1.1 g/cm³ | Predicted (Similar to isomer)[7] |
| Solubility | Insoluble in water; Soluble in chloroform, methanol, ether, benzene | Inferred[5][9] |
| pKa | Not applicable (non-ionizable) | Chemical Principles |
| logP | ~3.8 | Predicted (Higher than chloro-analog)[10] |
Synthesis Protocol: A Grignard-Based Approach
The synthesis of this compound can be efficiently achieved via a Grignard reaction. This classic carbon-carbon bond-forming reaction is well-suited for preparing ketones from nitriles or acid chlorides.[11][12] The proposed two-step synthesis involves the formation of a 3-fluorophenethylmagnesium bromide Grignard reagent, followed by its reaction with cyclopentanecarbonyl chloride.
Causality in Experimental Design:
-
Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents, including water and alcohols.[12] Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used to prevent quenching of the reagent.
-
Ethereal Solvents: Solvents like diethyl ether or tetrahydrofuran (THF) are essential. They are aprotic and solvate the magnesium center of the Grignard reagent, stabilizing it and keeping it in solution.[13]
-
Initiation: The reaction between magnesium and the organohalide can sometimes be slow to start. A small crystal of iodine or gentle heating can be used to activate the magnesium surface.[12]
-
Acylating Agent: Cyclopentanecarbonyl chloride is chosen as an effective acylating agent that will readily react with the nucleophilic Grignard reagent.
Caption: Proposed workflow for the synthesis of the target ketone.
Detailed Step-by-Step Methodology:
-
Preparation of Glassware: All glassware (a three-necked round-bottom flask, dropping funnel, and condenser) must be oven-dried overnight and assembled while hot under an inert atmosphere (Nitrogen or Argon).
-
Grignard Reagent Formation:
-
Place magnesium turnings (1.2 equivalents) in the reaction flask.
-
Add a small volume of anhydrous diethyl ether.
-
Dissolve 1-(2-bromoethyl)-3-fluorobenzene (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add a small portion of the bromide solution to the magnesium. If the reaction does not initiate (indicated by cloudiness and gentle bubbling), add a single crystal of iodine or warm the flask gently.
-
Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.
-
-
Acylation:
-
In a separate flask, dissolve cyclopentanecarbonyl chloride (1.0 equivalent) in anhydrous diethyl ether.
-
Cool the Grignard reagent solution to 0°C in an ice bath.
-
Add the cyclopentanecarbonyl chloride solution dropwise to the cooled Grignard reagent with vigorous stirring.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture again to 0°C and slowly quench it by adding a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the resulting crude oil by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure product.
-
Spectroscopic Analysis for Structural Elucidation
Unequivocal structural confirmation is paramount and is achieved through a combination of spectroscopic techniques.[14] The following section details the expected spectroscopic signatures for this compound.
Caption: Logical workflow for spectroscopic structure confirmation.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Signature | Rationale |
| ¹H NMR (CDCl₃) | δ ~7.2-7.4 (m, 1H), 6.9-7.1 (m, 3H) δ ~3.5-3.8 (m, 1H) δ ~2.9-3.1 (t, 2H) δ ~2.7-2.9 (t, 2H) δ ~1.5-2.0 (m, 8H) | Aromatic protons split by fluorine and adjacent protons. Methine proton (α to C=O) on cyclopentyl ring. Methylene protons of the ethyl bridge. Remaining cyclopentyl protons. |
| ¹³C NMR (CDCl₃) | δ ~210 ppm δ ~163 ppm (d, ¹JCF ≈ 245 Hz) δ ~115-140 ppm δ ~52 ppm δ ~45 ppm δ ~30 ppm δ ~26 ppm | Carbonyl carbon. Carbon directly bonded to fluorine. Other aromatic carbons (some showing C-F coupling). Methine carbon (α to C=O). Methylene carbon (α to C=O). Methylene carbon (β to C=O). Other cyclopentyl carbons. |
| ¹⁹F NMR (CDCl₃) | δ ~ -110 to -115 ppm | Typical range for a fluorine on a benzene ring. |
| IR (neat) | ~1705 cm⁻¹ (strong) ~1250 cm⁻¹ (strong) | C=O stretch for an alkyl-aryl ketone. C-F stretch. |
| Mass Spec (EI) | m/z = 220 (M⁺) m/z = 135, 109, 83 | Molecular ion peak. Fragments from cleavage alpha to the carbonyl and benzylic cleavage. |
Experimental Protocols for Spectroscopy:
-
NMR Spectroscopy:
-
Dissolve ~10-20 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a standard 5 mm NMR tube.
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher field spectrometer.
-
-
IR Spectroscopy (ATR):
-
Ensure the ATR crystal is clean by taking a background spectrum.
-
Place a small drop of the neat liquid sample directly onto the ATR crystal.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.[14]
-
-
Mass Spectrometry (Electron Ionization - EI):
-
Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).
-
Inject the solution into the GC-MS or direct-infusion MS system.
-
Acquire the mass spectrum using a standard 70 eV electron ionization method.[14]
-
Reactivity, Stability, and Applications in Drug Discovery
Chemical Reactivity: The primary sites of reactivity are the carbonyl group and the aromatic ring.
-
Carbonyl Group: The ketone is susceptible to nucleophilic addition reactions, reduction to a secondary alcohol (using agents like NaBH₄), and formation of imines/enamines.
-
Aromatic Ring: The 3-fluorophenyl group can undergo electrophilic aromatic substitution. The acyl group is deactivating and meta-directing, while the fluorine atom is deactivating but ortho-, para-directing. The outcome of such reactions would depend on the specific reagents and conditions.
Stability and Storage: The compound is expected to be stable under standard laboratory conditions. It should be stored in a cool, dry place, sealed in a well-closed container.[8] It is incompatible with strong oxidizing agents.[15]
Potential Applications in Drug Discovery: The structural motifs within this compound are highly relevant to medicinal chemistry.
-
Scaffold for CNS Agents: The isomer, 2-Fluorophenyl cyclopentyl ketone, is a known precursor to fluoroketamine, a derivative of the anesthetic ketamine.[8][16][17] This suggests that the target molecule could serve as a valuable building block for novel arylcyclohexylamine-type compounds with potential applications as anesthetics, antidepressants, or analgesics.
-
Modulation of Physicochemical Properties: The 3-fluoro substituent can enhance metabolic stability by blocking a potential site of aromatic hydroxylation. It also modulates the electronics of the phenyl ring, which can influence receptor binding affinity.
-
Cyclopentyl Moiety: The cyclopentyl group is often used in drug design to increase lipophilicity, which can improve membrane permeability and oral bioavailability.[2][3]
Caption: Conceptual role as a scaffold in drug discovery.
Conclusion
This compound is a compound with significant potential as a synthetic intermediate, particularly in the field of medicinal chemistry. While direct experimental data is sparse, its physicochemical properties, spectroscopic characteristics, and reactivity can be confidently predicted from established chemical principles and data on analogous structures. The synthetic route proposed herein is robust and based on well-understood Grignard chemistry, providing a clear path to its production in a research setting. Its structural features suggest it is a promising scaffold for the development of novel therapeutics, warranting further investigation by the scientific community.
References
-
Allen. (n.d.). Ketones: Structure, Properties and Chemical test. Retrieved from [Link]
-
NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]
-
LookChem. (n.d.). Cas 111982-45-7, 2-FLUOROPHENYL CYCLOPENTYL KETONE. Retrieved from [Link]
-
CK-12 Foundation. (2026, January 14). Physical Properties of Aldehydes and Ketones. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, July 9). 1: Aldehydes and Ketones. Retrieved from [Link]
- Moghimi, A., Rahmani, S., Zare, R., & Sadeghzadeh, M. (2014). Synthesis of 2-(2-Fluorophenyl)
-
PubChem. (n.d.). 2-Chlorophenyl cyclopentyl ketone. Retrieved from [Link]
- Google Patents. (n.d.). CN107337595A - Synthetic process of cyclopentyl phenyl ketone.
-
ChemRxiv. (2025, December 17). α-Fluoroalkyl-Substituted Cyclopentane Building Blocks for Drug Discovery. Retrieved from [Link]
- Winkelmann, J., et al. (2021). One-Step Synthesis and Schlenk-Type Equilibrium of Cyclopentadienylmagnesium Bromides. Chemistry – A European Journal, 27(68), 17053-17059.
-
Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
-
ResearchGate. (n.d.). Selected natural products and pharmaceuticals contain cyclopentene or cyclopentane rings. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Ketones: Structure, Properties and Chemical test. [allen.in]
- 5. Aromatic ketone [m.chemicalbook.com]
- 6. ncert.nic.in [ncert.nic.in]
- 7. lookchem.com [lookchem.com]
- 8. 2-FLUOROPHENYL CYCLOPENTYL KETONE | 111982-45-7 [chemicalbook.com]
- 9. CK12-Foundation [flexbooks.ck12.org]
- 10. 2-Chlorophenyl cyclopentyl ketone | C12H13ClO | CID 81223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. CN107337595A - Synthetic process of cyclopentyl phenyl ketone - Google Patents [patents.google.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. One‐Step Synthesis and Schlenk‐Type Equilibrium of Cyclopentadienylmagnesium Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. 2-Chlorophenyl cyclopentyl ketone, 97% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 16. medchemexpress.com [medchemexpress.com]
- 17. researchgate.net [researchgate.net]
Solubility profile of Cyclopentyl 2-(3-fluorophenyl)ethyl ketone in organic solvents
[1][2]
Executive Summary
Cyclopentyl 2-(3-fluorophenyl)ethyl ketone (Systematic Name: 1-cyclopentyl-3-(3-fluorophenyl)propan-1-one) is a lipophilic organic intermediate often utilized in the synthesis of neuroactive pharmaceutical agents and specialized agrochemicals.[1][2] Its structure comprises a non-polar cyclopentyl ring and a 3-fluorophenyl moiety connected by an ethyl linker to a central ketone functionality.[1][2]
Due to the specific nature of this compound, public experimental solubility datasets are limited. This guide provides a predicted solubility profile derived from Structure-Property Relationships (SPR) of structural analogs (e.g., 2-fluorophenyl cyclopentyl ketone) and calculated physicochemical parameters. Furthermore, it details a self-validating experimental protocol to empirically determine the exact solubility limits in your laboratory.
Physicochemical Characterization (Calculated)
Part 1: Predicted Solubility Profile
The following data is estimated based on Hansen Solubility Parameters (HSP) and the "Like Dissolves Like" principle. The compound exhibits high lipophilicity and weak polarity.
Solubility Data Table (Estimated at 25°C)
| Solvent Class | Specific Solvent | Predicted Solubility | Mechanistic Insight |
| Chlorinated | Dichloromethane (DCM) | Very High (>100 mg/mL) | Primary choice.[1][2] Excellent interaction with the aromatic ring and ketone dipole. |
| Chloroform | Very High (>100 mg/mL) | Similar to DCM; useful for NMR analysis.[2] | |
| Ethers | Tetrahydrofuran (THF) | High (>50 mg/mL) | Good solvation of the ketone; standard reaction solvent. |
| Diethyl Ether | High (>30 mg/mL) | Good solubility, though less effective than THF due to lower polarity.[2] | |
| Esters | Ethyl Acetate | High (>50 mg/mL) | Excellent "green" alternative to DCM for extractions.[2] |
| Alcohols | Methanol | Moderate (10–30 mg/mL) | Soluble, but may require warming.[2] Useful for crystallization when cooled.[2] |
| Ethanol | Moderate (10–30 mg/mL) | Similar to methanol; solubility increases significantly with temperature.[2] | |
| Hydrocarbons | Hexanes / Heptane | Low to Moderate (<10 mg/mL) | The polar ketone group reduces solubility in pure alkanes. Ideal as an anti-solvent.[2] |
| Aqueous | Water | Insoluble (<0.01 mg/mL) | Hydrophobic cyclopentyl and phenyl rings dominate; no H-bond donors.[1][2] |
| Polar Aprotic | DMSO / DMF | Very High (>100 mg/mL) | Universal solvent for this class; difficult to remove post-reaction.[2] |
Part 2: Experimental Determination Protocol
Since batch-to-batch purity and polymorphic forms can alter solubility, you must validate these predictions.[1][2] Use the following Gravimetric Saturation Method , which is the gold standard for lipophilic oils/solids.
Reagents & Equipment[1][2][3][4]
-
Equipment: Analytical balance (0.01 mg precision), 0.45 µm PTFE syringe filters, Centrifuge, HPLC vials.
Step-by-Step Workflow
Phase 1: Saturation Equilibrium[1][2]
-
Preparation: Place 50 mg of the compound into a 4 mL glass vial.
-
Solvent Addition: Add 250 µL of the target solvent.
-
Observation:
-
Equilibration: Agitate the vial at 25°C for 24 hours (orbital shaker at 200 rpm).
-
Tip: If the compound is an oil, ensure it is fully dispersed, not just sticking to the glass.[2]
-
Phase 2: Separation & Quantification (Gravimetric)[1][2]
-
Filtration: Draw the supernatant into a syringe and pass through a 0.45 µm PTFE filter (pre-saturated with solvent) into a tared HPLC vial.
-
Why PTFE? It is resistant to aggressive organic solvents like DCM and THF.[2]
-
-
Weighing (Wet): Weigh the vial containing the saturated solution (
). -
Evaporation: Evaporate the solvent using a gentle stream of nitrogen (
) or a vacuum concentrator at 30°C. -
Drying: Dry the residue in a vacuum oven at 40°C for 4 hours to remove trace solvent.
-
Weighing (Dry): Weigh the vial with the dried residue (
).
Phase 3: Calculation
Part 3: Visualization of Workflows
Diagram 1: Solubility Determination Decision Tree
This logic flow guides the researcher through the selection of the appropriate analytical method based on the compound's initial behavior.
Caption: Decision tree for selecting the optimal solubility determination method based on visual saturation cues.
Diagram 2: Solvent Selection for Synthesis & Purification
A strategic guide for utilizing the solubility profile in practical applications.
Caption: Strategic solvent selection guide for reaction planning, extraction, and purification based on polarity.
References
-
Vogel, A. I. (1989).[2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[2] Longman Scientific & Technical.[2] [2]
-
Lipinski, C. A., et al. (2001).[2] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1][2]
-
Hansen, C. M. (2007).[2] Hansen Solubility Parameters: A User's Handbook (2nd ed.).[2] CRC Press.[2] [2]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012).[2] "Drug Solubility: Importance and Enhancement Techniques." ISRN Pharmaceutics, 2012, 195727.[2] [2]
Thermodynamic Stability & Conformational Dynamics of Fluorinated Cyclopentyl Ketones
Executive Summary
The incorporation of fluorine into cyclopentyl ketone scaffolds is a high-value strategy in medicinal chemistry, offering bioisosteric replacements for proline or metabolic blocking of oxidation sites. However, the introduction of a high-electronegativity atom (
This guide addresses the configurational lability (epimerization) and chemical integrity (defluorination) of these systems. Unlike six-membered rings where chair conformations are well-mapped, fluorinated cyclopentanones exist in a dynamic pseudorotational equilibrium (envelope/twist) where dipole minimization often overrides steric bulk. This document provides the theoretical framework and validated experimental protocols to assess and control these parameters during lead optimization.
Part 1: Theoretical Framework & Stereoelectronic Origins
The Dipole-Dipole Conflict
The thermodynamic stability of 2-fluorocyclopentanone is governed principally by the interaction between the C–F bond dipole and the C=O carbonyl dipole.
-
Vector Alignment: In a planar conformation, the C–F and C=O dipoles would be nearly eclipsed (syn-periplanar), creating a massive electrostatic repulsion (~4–5 kcal/mol destabilization).
-
Conformational Relief: To relieve this strain, the ring puckers. Unlike non-fluorinated cyclopentanone, which freely pseudorotates, 2-fluorocyclopentanone adopts a specific envelope conformation where the fluorine substituent occupies a pseudo-axial position. This maximizes the dihedral angle between the dipoles, mimicking the "axial preference" seen in 2-fluorocyclohexanone.
The Acidity Paradox (pKa Shift)
While the C–F bond is chemically robust, it dramatically acidifies the
-
Inductive Effect (
): Fluorine pulls electron density from the -carbon, stabilizing the developing negative charge on the enolate. -
pKa Impact: The pKa of a standard cyclopentanone
-proton is ~19. The introduction of an -fluorine typically depresses this by 2–4 units (pKa ~15–17). -
Consequence: Under physiological conditions (pH 7.4), the rate of enolization is significantly accelerated compared to the non-fluorinated parent, leading to rapid in vivo racemization of chiral centers.
Chemical Instability: The -Elimination Trap
A critical instability mode is the loss of Hydrogen Fluoride (HF) to form an
Part 2: Thermodynamic Equilibrium & Epimerization
The most common failure mode in developing fluorinated cyclopentyl drugs is unexpected epimerization. If a substituent is present at C2 (F) and C3/C4 (R), the system will equilibrate to the thermodynamic minimum.
The Epimerization Mechanism
The pathway proceeds through a planar enol/enolate intermediate. The transition state energy is lowered by the fluorine's inductive stabilization.
Figure 1: Mechanistic pathway for epimerization and potential degradation via HF elimination.
Thermodynamic Preference Data
The following table summarizes the relative stability of disubstituted fluorocyclopentanones based on computational and experimental literature precedents.
| Substitution Pattern | Dominant Isomer | Rationale | |
| 2-Fluoro-2-alkyl | N/A | N/A | Quaternary center; no epimerization possible. |
| 2-Fluoro-3-alkyl | Trans | 1.5 - 2.5 kcal/mol | Minimizes steric clash; F and Alkyl are pseudo-equatorial/pseudo-axial. |
| 2-Fluoro-4-alkyl | Trans | 0.5 - 1.0 kcal/mol | Distant substituents; preference driven by ring envelope conformation. |
| 2-Fluoro-3-heteroatom | Cis (variable) | Varies | Gauche Effect: Electronegative substituents may prefer cis orientation due to |
Part 3: Experimental Protocols
To validate the stability of a new chemical entity (NCE), one must determine the Equilibrium Constant (
Protocol A: Determination of Thermodynamic via -NMR
Objective: Determine the final ratio of diastereomers at equilibrium.
Reagents:
-
Deuterated Methanol (
) - Protic solvent facilitates proton transfer. -
1,5-Diazabicyclo[4.3.0]non-5-ene (DBU) - Non-nucleophilic base.
Workflow:
-
Preparation: Dissolve 10 mg of the pure diastereomer (cis or trans) in 0.6 mL
. -
T0 Acquisition: Acquire a quantitative
-NMR (relaxation delay ) to establish purity. -
Equilibration: Add 0.1 equivalents of DBU. Cap the tube and incubate at 25°C.
-
Monitoring: Acquire spectra at t=1h, 4h, 12h, and 24h until the ratio of isomers remains constant.
-
Calculation:
Protocol B: Deuterium Exchange Kinetics (Assessment of Acidity)
Objective: Measure the lability of the
Workflow:
-
Dissolve substrate in
(no base added initially; solvent acts as deuterium source). -
If exchange is slow, add buffered
/Phosphate (pD 7.4). -
Monitor the disappearance of the
-proton signal via -NMR and the shift in the -NMR signal (isotope shift from H to D is typically ~0.2 ppm upfield). -
Self-Validation Check: If the integral of the
-proton decreases without the appearance of the deuterated product signal in (split pattern change), check for decomposition (HF elimination).
Part 4: Visualization of Stability Assessment
The following diagram outlines the decision tree for evaluating fluorinated ketone scaffolds.
Figure 2: Decision tree for assessing the thermodynamic viability of fluorinated ketone leads.
References
-
Conform
-Fluoroketones -
Synthesis and Reactivity of Fluorin
-
Instability of
-Amino -Fluoro Ketones -
Conform
- Source: ResearchGate (Comput
- Relevance: Provides background on the envelope/twist energy landscapes of the fluorin
-
URL:[Link]
Sources
- 1. BJOC - Conformational preferences of α-fluoroketones may influence their reactivity [beilstein-journals.org]
- 2. Conformational preferences of α-fluoroketones may influence their reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 4. On the inherent instability of alpha-amino alpha'-fluoro ketones. Evidence for their transformation to reactive oxyvinyliminium ion intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Fluorinated Phenylethyl Ketones
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Significance of Fluorine in Phenylethyl Ketone Scaffolds
The strategic incorporation of fluorine atoms into phenylethyl ketone frameworks has become a cornerstone of modern medicinal chemistry and materials science. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence the biological activity and material properties of the parent molecule.[1] For drug development professionals, fluorination can enhance metabolic stability, improve bioavailability by increasing lipophilicity, and modulate the binding affinity of a ligand to its target protein.[1] Consequently, the development of robust and selective methods for the synthesis of fluorinated phenylethyl ketones is of paramount importance.
This guide provides a detailed overview of the common reagents, catalysts, and protocols for the synthesis of these valuable compounds. We will delve into the mechanistic underpinnings of these reactions, offering insights into the rationale behind experimental choices to empower researchers in their synthetic endeavors.
Strategic Approaches to Synthesis
The synthesis of fluorinated phenylethyl ketones can be broadly approached in two ways:
-
Late-Stage Fluorination: Introducing the fluorine atom onto a pre-existing phenylethyl ketone scaffold. This is typically achieved via electrophilic fluorination at the α-position to the carbonyl group.
-
Convergent Synthesis: Constructing the phenylethyl ketone from fluorinated building blocks. The most common method in this category is the Friedel-Crafts acylation of a fluorinated aromatic compound.
This guide will explore both strategies in detail.
Part 1: Electrophilic α-Fluorination of Phenylethyl Ketones
Direct fluorination of the α-carbon of a phenylethyl ketone is a powerful method for accessing α-fluorinated derivatives. This transformation is most commonly achieved using electrophilic fluorinating agents that react with the enol or enolate form of the ketone.
Mechanism of Electrophilic Fluorination
The generally accepted mechanism for electrophilic fluorination of a ketone involves the formation of an enol or enolate intermediate, which then acts as a nucleophile, attacking the electrophilic fluorine source.[2]
Caption: Proposed mechanism for electrophilic α-fluorination of ketones.
Key Reagents and Catalysts
A variety of electrophilic fluorinating agents are available, each with its own advantages and disadvantages.
| Reagent | Structure | Key Features |
| Selectfluor® | 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Crystalline solid, stable, easy to handle, and commercially available.[3] |
| N-Fluorobenzenesulfonimide (NFSI) | N-Fluorobenzenesulfonimide | Crystalline solid, stable, and effective for a wide range of substrates.[3][4] |
| Umemoto's Reagents | N-fluoropyridinium salts | Highly reactive electrophilic fluorinating agents.[4] |
For the α-fluorination of simple ketones, Selectfluor® is often the reagent of choice due to its stability and ease of use.[2][3]
Protocol 1: General Procedure for α-Fluorination using Selectfluor®
This protocol is a representative example and may require optimization for specific substrates.
Materials:
-
Phenylethyl ketone substrate
-
Selectfluor®
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard glassware for extraction and purification
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the phenylethyl ketone (1.0 eq) in anhydrous acetonitrile.
-
Reagent Addition: To the stirred solution, add Selectfluor® (1.1-1.5 eq) portion-wise at room temperature.[2] The reaction may be mildly exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or gentle heat (e.g., 40-50 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, remove the acetonitrile under reduced pressure.
-
Extraction: Dissolve the residue in dichloromethane and transfer to a separatory funnel. Wash the organic layer with water (2 x 20 mL) to remove any water-soluble byproducts.[2]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude α-fluorophenylethyl ketone by flash column chromatography on silica gel.
Part 2: Friedel-Crafts Acylation for the Synthesis of Fluorinated Phenylethyl Ketones
The Friedel-Crafts acylation is a classic and highly effective method for the synthesis of aromatic ketones.[5][6][7] This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.[5][8] To synthesize fluorinated phenylethyl ketones, a fluorinated benzene derivative can be used as the starting material.
Mechanism of Friedel-Crafts Acylation
The reaction proceeds through the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring.[7]
Caption: Mechanism of Friedel-Crafts Acylation.
Key Reagents and Catalysts
The choice of reagents and catalysts is crucial for a successful Friedel-Crafts acylation.
| Component | Examples | Key Considerations |
| Aromatic Substrate | Fluorobenzene, difluorobenzenes, etc. | The position of the fluorine atom(s) will direct the regioselectivity of the acylation. |
| Acylating Agent | Acetyl chloride, propionyl chloride, acetic anhydride | Acyl chlorides are generally more reactive than anhydrides.[5] |
| Lewis Acid Catalyst | AlCl₃, FeCl₃, BF₃, ZnCl₂ | Aluminum chloride (AlCl₃) is a strong and commonly used catalyst.[6][8] Stoichiometric amounts are often required as the catalyst complexes with the product ketone.[9] |
Protocol 2: Synthesis of 1-(4-Fluorophenyl)ethan-1-one via Friedel-Crafts Acylation
This protocol describes the synthesis of a simple fluorinated phenylethyl ketone.
Materials:
-
Fluorobenzene
-
Acetyl chloride
-
Aluminum chloride (AlCl₃), anhydrous
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Water (H₂O)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Suspension: To the flask, add anhydrous dichloromethane and cool the flask in an ice bath. Carefully add anhydrous aluminum chloride (1.1 eq) to the solvent with stirring to form a suspension.
-
Addition of Acylating Agent: In the dropping funnel, place a solution of acetyl chloride (1.0 eq) in anhydrous dichloromethane. Add this solution dropwise to the stirred AlCl₃ suspension while maintaining the temperature at 0 °C.
-
Addition of Aromatic Substrate: After the addition of acetyl chloride is complete, add fluorobenzene (1.2 eq) dropwise to the reaction mixture.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Quenching: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1 M HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 25 mL).
-
Washing: Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or flash column chromatography.
Part 3: Alternative and Advanced Synthetic Strategies
While electrophilic fluorination and Friedel-Crafts acylation are workhorse methods, other strategies offer advantages in specific contexts.
Grignard Reaction with Weinreb Amides
To avoid potential rearrangements or over-acylation that can occur in Friedel-Crafts reactions, the use of a Grignard reagent with a Weinreb amide is an excellent alternative.[10]
Caption: Synthesis of fluorinated phenylethyl ketones via Grignard reaction with a Weinreb amide.
This method offers high yields and chemoselectivity, as the tetrahedral intermediate formed is stable until acidic workup, preventing the common problem of double addition that leads to tertiary alcohols.[10]
Asymmetric Synthesis
The development of chiral fluorinated compounds is of great interest in the pharmaceutical industry.[1][11] Catalytic asymmetric methods for the synthesis of enantioenriched α-fluoro ketones are an active area of research. These methods often employ chiral catalysts, such as those based on zinc, nickel, copper, or palladium, in conjunction with an electrophilic fluorinating agent.[12] Additionally, enzymatic approaches are emerging as a powerful tool for the precise and selective synthesis of chiral fluorinated molecules.[1][11]
Conclusion
The synthesis of fluorinated phenylethyl ketones is a critical endeavor for the advancement of medicinal chemistry and materials science. This guide has provided a comprehensive overview of the primary synthetic strategies, including electrophilic α-fluorination and Friedel-Crafts acylation, complete with detailed protocols and mechanistic insights. By understanding the principles behind the selection of reagents and catalysts, researchers can effectively design and execute the synthesis of these valuable fluorinated compounds. The exploration of alternative methods like Grignard reactions and the development of asymmetric approaches continue to expand the synthetic chemist's toolbox for accessing novel and complex fluorinated architectures.
References
- Electrophilic fluorination - Grokipedia. (n.d.).
- Sloop, J. C., Churley, M., Guzman, A., Moseley, S., Stalker, S., Weyand, J., & Yi, J. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10.
- Synthesis of Meta-Substituted Fluorophenyl Ketones - Benchchem. (n.d.).
- Comprehensive Guide to Nucleophilic Fluorination vs. Electrophilic Fluorination - Organofluorine / Alfa Chemistry. (n.d.).
- Kitamura, M., & Stepanov, A. A. (2018). Electrophilic Fluorination Using HF as a Source of Fluorine. Molecules, 23(11), 2993.
- Electrophilic fluorination of ketones with Selectfluor : r/chemhelp. (2025, February 5). Reddit.
- Process for producing high purity ketones by friedel-crafts acylation at low temperature. (2007). Google Patents.
- Friedel-Crafts Reactions - NROChemistry. (n.d.).
- Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. (2006).
- Friedel-Crafts acylation of aromatic groups to give ketones - Master Organic Chemistry. (n.d.).
- Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. (2023).
- Challener, C. A. (2014). New Reagents and Reactions Advance Fluorination Chemistry. Pharmaceutical Technology, 38(7).
- A Comparative Guide to Electrophilic Fluorinating Agents: Evaluating Traditional Reagents in the Absence of N,N - Benchchem. (n.d.).
- Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. (2023).
- Fluorination [Synthetic Reagents] | Tokyo Chemical Industry UK Ltd. (n.d.).
- Introduction of New Fluorination and Fluoroalkylation Reagents - Alfa Chemistry. (n.d.).
- Friedel-Crafts Acylation - Chemistry Steps. (n.d.).
- What are fluorinating agents in organic synthesis? - Quora. (2024, January 29).
- Catalytic Asymmetric Synthesis of Cyclic α-Allylated α-Fluoroketones. (2005). Journal of the American Chemical Society, 127(46), 16263–16272.
Sources
- 1. Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach [the-innovation.org]
- 2. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Friedel-Crafts Reactions | NROChemistry [nrochemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 8. WO2007044270A1 - Process for producing high purity ketones by friedel-crafts acylation at low temperature - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. the-innovation.org [the-innovation.org]
- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
Grignard reaction protocols for cyclopentyl nitrile and 3-fluorophenethyl halides
Application Note: Precision Synthesis of 1-Cyclopentyl-3-(3-fluorophenyl)propan-1-one via Grignard Addition
Part 1: Executive Summary & Mechanistic Strategy
This guide details the synthesis of 1-cyclopentyl-3-(3-fluorophenyl)propan-1-one via the nucleophilic addition of 3-fluorophenethylmagnesium bromide to cyclopentanecarbonitrile. While conceptually simple, this specific transformation presents two competing kinetic challenges that often result in low yields (<40%) if standard textbook protocols are applied:
-
The "Phenethyl" Instability: Primary alkyl Grignard reagents with
-hydrogens (like phenethyl) are prone to -hydride elimination (yielding styrenes) and Wurtz-type homocoupling (yielding 1,4-diphenylbutanes) during formation. -
Nitrile Steric Hindrance: Cyclopentanecarbonitrile possesses a secondary
-carbon. The increased steric bulk retards nucleophilic attack, often requiring higher temperatures that unfortunately accelerate the decomposition of the sensitive phenethyl Grignard.
The Solution: This protocol utilizes a Copper(I)-Catalyzed Addition strategy.[1][2] The inclusion of CuBr·DMS (Copper(I) bromide-dimethyl sulfide complex) allows the addition to proceed at lower temperatures (0°C to RT) by forming a more reactive organocopper intermediate, significantly suppressing side reactions.
Part 2: Chemical Pathway & Workflow Visualization
The following diagrams illustrate the reaction mechanism and the operational workflow.
Figure 1: Mechanistic pathway highlighting the copper-mediated activation step.
Figure 2: Operational workflow emphasizing temperature control points.
Part 3: Detailed Experimental Protocols
Reagents & Materials
-
Substrate: Cyclopentanecarbonitrile (>98%, anhydrous).
-
Halide: 1-(2-Bromoethyl)-3-fluorobenzene (3-Fluorophenethyl bromide).
-
Metal: Magnesium turnings (Grignard grade), activated by crushing/iodine.
-
Catalyst: Copper(I) bromide dimethyl sulfide complex (CuBr·DMS).
-
Solvent: THF (anhydrous, inhibitor-free), distilled from Na/Benzophenone or passed through activated alumina.
Protocol A: Preparation of 3-Fluorophenethylmagnesium Bromide
Target Concentration: ~0.8 - 1.0 M in THF
Rationale: Phenethyl halides are sluggish to initiate. Once initiated, they generate heat rapidly, promoting Wurtz homocoupling. High dilution and slow addition are critical.
-
Setup: Flame-dry a 3-neck RBF equipped with a reflux condenser (N2 inlet), temperature probe, and pressure-equalizing addition funnel. Maintain positive N2 pressure.
-
Activation: Add Mg turnings (1.2 equiv) and a single crystal of Iodine. Dry stir for 5 mins. Add enough anhydrous THF to cover the Mg.
-
Initiation: Add approx. 5% of the total 3-fluorophenethyl bromide volume neat (or as a concentrated solution). Heat gently with a heat gun until the iodine color fades and turbidity appears (sign of initiation).
-
Propagation: Dilute the remaining bromide in THF (1:4 v/v ratio). Begin dropwise addition to the Mg suspension.
-
Critical Control: Adjust rate to maintain a gentle internal reflux without external heating. If reflux dies, stop addition and reheat.
-
Temperature: Keep internal temp between 60-65°C.
-
-
Completion: After addition, reflux externally for 1 hour. Cool to Room Temperature (RT).
-
Titration: Titrate a 1.0 mL aliquot using salicylaldehyde phenylhydrazone or standard acid titration to determine exact molarity.
Protocol B: Copper-Catalyzed Addition to Cyclopentyl Nitrile
Rationale: The Cu(I) catalyst facilitates the addition to the sterically hindered nitrile at mild temperatures, preventing the thermal decomposition of the Grignard reagent.
-
Catalyst Loading: In a separate flame-dried flask, dissolve Cyclopentanecarbonitrile (1.0 equiv) in anhydrous THF (0.5 M concentration).
-
Catalyst Addition: Add CuBr·DMS (5 mol%) to the nitrile solution. Cool the mixture to 0°C (ice bath).
-
Grignard Addition: Transfer the prepared Grignard solution (1.2 equiv) to an addition funnel. Add dropwise to the nitrile/copper mixture at 0°C over 30-45 minutes.
-
Observation: The solution may turn dark or form a precipitate (magnesium imine salt). This is normal.
-
-
Reaction: Remove ice bath and allow to warm to RT. Stir for 4–12 hours.
-
Monitoring: Monitor consumption of nitrile by GC-MS or TLC. (Note: The intermediate imine will not fly on GC; you are monitoring the disappearance of the nitrile peak).
-
Protocol C: Acidic Hydrolysis (Imine to Ketone)
Rationale: The intermediate formed is a stable magnesium imine salt. Simple water addition yields the imine, which is often stable. Strong acidic hydrolysis with heat is required to cleave the C=N bond to the C=O ketone.
-
Quench: Cool reaction mixture to 0°C. Slowly add 3M HCl (approx. 3 equiv relative to Mg). Caution: Vigorous gas evolution and exotherm.
-
Hydrolysis: Once quenched, the mixture will likely be biphasic. Heat the mixture to mild reflux (60°C) for 1–2 hours.
-
Workup: Cool to RT. Separate layers. Extract aqueous layer with Ethyl Acetate (3x).
-
Wash: Combine organics and wash with Sat. NaHCO3 (to neutralize acid) followed by Brine.
-
Purification: Dry over MgSO4, concentrate. Purify via flash chromatography (SiO2, Hexanes/EtOAc gradient).
Part 4: Data Summary & Troubleshooting
Table 1: Troubleshooting Common Failure Modes
| Observation | Probable Cause | Corrective Action |
| Low Yield (<20%) | Wurtz Coupling (Homocoupling of bromide) | Increase THF volume during Grignard prep; Reduce addition rate. |
| Styrene formation | Keep Grignard solution <20°C during storage; Use Cu-catalysis to lower reaction temp. | |
| Recovered Nitrile | Steric hindrance / Insufficient activation | Ensure CuBr·DMS is fresh (should be white/pale green, not dark). Increase reaction time. |
| Imine Product Isolated | Incomplete Hydrolysis | Increase duration or acid strength of the hydrolysis step (Reflux with HCl is mandatory). |
Table 2: Physico-Chemical Properties (Reference)
| Component | MW ( g/mol ) | Boiling Point | Density | Hazard Note |
| 3-Fluorophenethyl bromide | 203.05 | ~95°C (15 mmHg) | ~1.4 g/mL | Lachrymator (predicted) |
| Cyclopentanecarbonitrile | 95.14 | 158°C | 0.91 g/mL | Toxic if swallowed |
| Target Ketone | 220.28 | N/A (Solid/Oil) | N/A | Irritant |
References
- Kharasch, M. S., & Reinmuth, O. (1954). Grignard Reactions of Nonmetallic Substances. Prentice-Hall. (Foundational text on Grignard reactivity and nitrile addition mechanisms).
-
Weiberth, F. J., & Hall, S. S. (1987).[3] "Copper(I)-activated addition of Grignard reagents to nitriles. Synthesis of ketimines, ketones, and amines."[2][3] The Journal of Organic Chemistry, 52(17), 3901–3904.
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
- Ciganek, E. (1992). "The Blaise Reaction." Organic Reactions, 40, 1-100.
-
Knochel, P., et al. (2009). "Functionalized Grignard Reagents." Angewandte Chemie International Edition, 48, 60-72. (Modern organomagnesium preparation techniques).[5]
Sources
Application Note: Cyclopentyl 2-(3-fluorophenyl)ethyl ketone as a Lipophilic Scaffold in Drug Discovery
[1]
Executive Summary
This guide details the strategic application of Cyclopentyl 2-(3-fluorophenyl)ethyl ketone (CPEK-3F) as a scaffold in small molecule drug discovery.[1] Unlike simple alkyl chains, this scaffold offers a unique balance of lipophilicity, metabolic stability, and conformational restriction. It is particularly valuable in the design of GPCR modulators (e.g., chemokine receptors) and Kinase inhibitors where filling hydrophobic pockets without incurring rapid CYP450 clearance is critical.
This document provides a rationale for its use, a validated synthetic protocol avoiding common side reactions, and a downstream diversification workflow.
Part 1: Structural Rationale & Pharmacophore Analysis[1]
The CPEK-3F scaffold is not merely a linker; it is a designed "metabolic shield."[1]
The "Fluorine Effect" (Metabolic Blocking)
The inclusion of fluorine at the meta (3-position) of the phenyl ring is a classic medicinal chemistry tactic.
-
Metabolic Stability: The C-F bond is stronger (approx. 116 kcal/mol) than the C-H bond. Placing it at the meta position blocks metabolic oxidation (hydroxylation) that typically occurs at the most electron-rich sites of the phenyl ring during Phase I metabolism.
-
Electronic Modulation: The inductive electron-withdrawing nature of fluorine lowers the electron density of the ring, potentially strengthening
stacking interactions with aromatic residues (Phe, Tyr, Trp) in the target protein binding pocket.
The Cyclopentyl Anchor
The cyclopentyl group serves as a superior bioisostere to tert-butyl or iso-propyl groups.[1]
-
Entropy Reduction: The cyclic nature restricts the conformational freedom of the alkyl tail, reducing the entropic penalty upon binding to a protein pocket.
-
Lipophilicity without Lability: While increasing LogP for membrane permeability, the cycloalkyl ring is generally more resistant to oxidative dealkylation than acyclic alkyl chains.
Pathway Visualization: Scaffold Logic
The following diagram illustrates the structure-activity relationship (SAR) logic embedded in this scaffold.
Caption: SAR decomposition of the CPEK-3F scaffold highlighting the functional role of each substructure.
Part 2: Synthetic Protocols
Protocol A: Modular Synthesis via Weinreb Amide
Why this route? Direct addition of Grignard reagents to acid chlorides often leads to over-addition (forming tertiary alcohols). The Weinreb Amide method is the industry standard for stopping selectively at the ketone [1].
Reagents Required:
-
3-(3-fluorophenyl)propanoic acid[1]
-
N,O-Dimethylhydroxylamine hydrochloride[1]
-
Cyclopentylmagnesium bromide (2.0 M in ether)[1]
-
Dichloromethane (DCM), THF (anhydrous)
Step-by-Step Methodology:
-
Formation of the Weinreb Amide:
-
Dissolve 3-(3-fluorophenyl)propanoic acid (1.0 eq) in DCM (0.2 M).
-
Add N,O-Dimethylhydroxylamine HCl (1.2 eq) and HOBt (1.2 eq).
-
Cool to 0°C. Add triethylamine (3.0 eq) followed by EDC·HCl (1.5 eq).
-
Stir at RT for 12 hours.
-
Workup: Wash with 1N HCl, sat. NaHCO3, and brine. Dry over MgSO4 and concentrate. (Yield typically >90%).[1][3][4]
-
-
Grignard Addition:
-
Dissolve the crude Weinreb amide (1.0 eq) in anhydrous THF under Nitrogen. Cool to -78°C.[1]
-
Dropwise add Cyclopentylmagnesium bromide (1.5 eq).[1] Crucial: Maintain temp below -60°C to prevent side reactions.
-
Stir at -78°C for 1 hour, then warm to 0°C over 2 hours.
-
Quench: Carefully add sat.[1] NH4Cl solution.
-
Purification: Extract with EtOAc.[1] Purify via flash chromatography (Hexanes/EtOAc gradient).
-
Data Verification (Expected NMR):
-
1H NMR (CDCl3): Look for the diagnostic triplet (~2.8 ppm) of the methylene protons adjacent to the ketone and the multiplet (~2.9 ppm) of the cyclopentyl methine.
Protocol B: Late-Stage Diversification (Reductive Amination)
Application: Converting the ketone into a secondary or tertiary amine is the primary route for generating CNS-active or GPCR-targeting ligands [2].[1]
Reagents:
-
CPEK-3F Scaffold (from Protocol A)[1]
-
Primary or Secondary Amine (R-NH2)[1]
-
Titanium(IV) isopropoxide (Ti(OiPr)4) - Lewis Acid Catalyst[1][5]
-
Sodium Triacetoxyborohydride (STAB) - Selective Reductant[1]
Workflow:
-
Imine Formation:
-
Reduction:
-
Dilute with dry Ethanol (or MeOH).[1]
-
Add NaBH(OAc)3 (2.0 eq) in one portion.
-
Stir overnight at RT.
-
-
Workup:
Part 3: Experimental Workflow Visualization
The following diagram details the decision tree for synthesizing and utilizing this scaffold.
Caption: Synthetic workflow from commodity starting materials to divergent drug targets.
Part 4: Comparative Data & Stability
When evaluating this scaffold against standard alkyl chains, the following data trends are typically observed in early ADME profiling [3].
| Property | n-Heptyl Analog (Linear) | Cyclopentyl Analog (CPEK-3F) | Impact |
| LogP (Calc) | ~4.2 | ~3.8 | Improved solubility; lower lipophilicity.[1] |
| HLM Stability (t1/2) | < 15 min | > 45 min | Cyclic protection: Reduces omega-oxidation.[1] |
| Rotatable Bonds | 6 | 3 | Entropy: Higher binding affinity potential.[1] |
| CYP Inhibition | High Risk (Lipophilic tail) | Low/Moderate | Fluorine blocks specific CYP interactions.[1] |
References
-
Nahm, S., & Weinreb, S. M. (1981).[6][7] N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818.
-
Abdel-Magid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849-3862.
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [1]
Sources
- 1. 3-Fluorophenylboronic acid | C6H6BFO2 | CID 2733986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN107337595A - Synthetic process of cyclopentyl phenyl ketone - Google Patents [patents.google.com]
- 3. ovid.com [ovid.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 7. Weinreb Ketone Synthesis | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Cyclopentyl-2-(3-fluorophenyl)ethan-1-one
Welcome to the technical support center for the synthesis of 1-Cyclopentyl-2-(3-fluorophenyl)ethan-1-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve reaction yields, and troubleshoot common experimental hurdles. We will focus on robust synthetic strategies, explain the chemical principles behind our recommendations, and provide detailed protocols to ensure your success in the lab.
Introduction: Choosing the Right Synthetic Strategy
The target molecule, 1-Cyclopentyl-2-(3-fluorophenyl)ethan-1-one, presents a specific challenge: efficiently forming a carbon-carbon bond between a cyclopentyl carbonyl group and a 3-fluorophenethyl moiety without side reactions. While traditional methods like direct Grignard addition to an acid chloride are feasible, they are often plagued by over-addition, leading to the formation of tertiary alcohols and significantly reducing the yield of the desired ketone.[1][2][3][4]
To circumvent this issue, our primary recommendation is the Weinreb-Nahm Ketone Synthesis . This elegant and highly reliable method utilizes an N-methoxy-N-methylamide (Weinreb amide) as the electrophile.[5] The key to its success lies in the formation of a stable, chelated tetrahedral intermediate upon reaction with an organometallic reagent, such as a Grignard reagent.[5][6][7] This intermediate resists the collapse and subsequent second addition that is common with more reactive electrophiles like acid chlorides, ensuring the reaction stops cleanly at the ketone stage upon workup.[5][6]
This guide will provide a detailed protocol for the Weinreb synthesis and a comprehensive troubleshooting section to address issues that may arise with this or alternative methods.
Recommended Protocol: Weinreb Ketone Synthesis Workflow
This synthesis is a two-stage process: 1) Formation of the 3-fluorophenethylmagnesium bromide Grignard reagent, and 2) its subsequent reaction with a commercially available or synthesized N-methoxy-N-methylcyclopentanecarboxamide (Cyclopentyl Weinreb Amide).
Sources
- 1. Grignard Reaction - Common Conditions [commonorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents Chemistry Steps [chemistrysteps.com]
- 5. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 6. Weinreb Ketone Synthesis [organic-chemistry.org]
- 7. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Stability & Handling of Cyclopentyl 2-(3-fluorophenyl)ethyl ketone
Executive Summary
Cyclopentyl 2-(3-fluorophenyl)ethyl ketone is a lipophilic aryl-alkyl ketone often utilized as a scaffold in kinase inhibitor research or as a CNS-active intermediate. While chemically robust compared to aldehydes, its stability in solution is compromised by three primary vectors: benzylic oxidation , photochemical cleavage (Norrish Type I/II) , and hydrophobic aggregation .
This guide provides a self-validating system for maintaining compound integrity during experimental workflows.
Module 1: Chemical Stability & Oxidation Control
The Mechanism of Instability
The primary degradation pathway for this molecule is oxidative radical attack at the benzylic position (the
-
Chemical Logic: The 3-fluorophenyl ring withdraws electrons, but the benzylic C-H bonds remain activated. Dissolved oxygen, catalyzed by trace metals or light, creates a benzylic radical. This radical reacts with
to form a hydroperoxide, which eventually cleaves to form 3-fluorobenzoic acid and cyclopentyl carbonyl fragments. -
Visual Evidence: Degradation often manifests as a yellowing of the solution (formation of conjugated byproducts) or a drift in retention time during HPLC analysis.
Protocol: Deoxygenation & Antioxidant Protection
Goal: Eliminate the radical initiator (
-
Solvent Degassing (Mandatory for >24h storage):
-
Sparging: Bubble high-purity Argon or Nitrogen through the solvent for 15 minutes prior to dissolving the compound.
-
Freeze-Pump-Thaw: For NMR standards or critical stock solutions, perform 3 cycles of freeze-pump-thaw to remove dissolved oxygen.
-
-
Antioxidant Additives (Optional):
-
If the assay tolerates it, add BHT (Butylated hydroxytoluene) at 0.1% w/w relative to the ketone. BHT acts as a radical scavenger, sacrificing itself to protect the benzylic position.
-
Pathway Visualization: Oxidative Degradation Risk
Figure 1: The benzylic oxidation cascade. Blocking light and oxygen prevents the initial radical formation.
Module 2: Physical Stability (Solubility & Aggregation)
The Solubility Challenge
This molecule possesses a high LogP (estimated >3.[1]5) due to the cyclopentyl ring and the fluorinated aromatic system. In aqueous buffers (PBS, TBS), it will rapidly aggregate or precipitate, leading to false negatives in biological assays.
Troubleshooting Guide: Preventing Precipitation
| Solvent System | Stability Rating | Recommended Use | Notes |
| 100% DMSO | High | Stock Storage (-20°C) | Hygroscopic. Keep sealed to prevent water absorption. |
| Ethanol/Methanol | Moderate | Intermediate Dilution | Volatile. Evaporation alters concentration. |
| PBS (Aq. Buffer) | Very Low | Assay Medium | Do not store. Prepare immediately before use. |
| PBS + 0.1% Tween-20 | Moderate | Assay Medium | Surfactant prevents micro-aggregation. |
| 40% PEG-400 / Water | High | In Vivo Vehicle | Good solubilizing power for animal studies. |
Protocol: The "Step-Down" Dilution Method
To avoid "crashing out" when moving from organic stock to aqueous buffer:
-
Prepare Stock: Dissolve compound in 100% DMSO at 100x the final concentration (e.g., 10 mM).
-
Intermediate Step: Dilute the DMSO stock 1:10 into PEG-400 or Propylene Glycol . Vortex vigorously.
-
Final Dilution: Slowly add the Intermediate solution to the aqueous buffer while vortexing.
-
Why this works: The intermediate step reduces the polarity shock, preventing the formation of large, amorphous aggregates.
-
Module 3: Photostability
The Fluorine Factor
While the ketone moiety is susceptible to Norrish cleavage upon UV exposure, the 3-fluorophenyl group can alter the triplet state energy, potentially increasing sensitivity to specific wavelengths.
-
Risk: Exposure to ambient laboratory light (fluorescent) for prolonged periods (>4 hours) can induce isomerization or cleavage.
-
Mitigation:
-
Use Amber Borosilicate Glass vials for all solutions.
-
If amber glass is unavailable, wrap vials in aluminum foil.
-
ICH Q1B Compliance: For regulatory stability testing, samples must be exposed to 1.2 million lux hours. If the compound degrades >5%, "Protect from Light" labeling is mandatory [1].
-
Troubleshooting FAQs
Q1: My solution has turned a faint yellow color after 2 days at room temperature. Is it still usable?
-
Diagnosis: This indicates early-stage oxidation (formation of conjugated enones or quinone-like species from the phenol ring if hydroxylation occurred).
-
Action: Discard immediately. Even trace degradants can be cytotoxic or interfere with binding assays.
-
Prevention: Use the Deoxygenation Protocol (Module 1) and store at -20°C.
Q2: I see fine particles in my aqueous buffer, but the concentration is only 10 µM.
-
Diagnosis: Micro-precipitation. The compound is lipophilic and may not be truly soluble at 10 µM in pure buffer.
-
Action: Sonicate for 10 minutes. If particles persist, add a surfactant (0.05% Tween-20 or 0.1% BSA) to stabilize the dispersion.
-
Verification: Spin down the sample (10,000 x g for 5 min) and measure the supernatant concentration via HPLC to confirm the actual dissolved dose.
Q3: Can I autoclave this compound in solution?
-
Answer: No. The high temperature (121°C) combined with moisture will accelerate hydrolysis (if any trace acid/base is present) and oxidation.
-
Alternative: Sterile filter the solution using a 0.22 µm PVDF or PTFE membrane (avoid Nylon, which binds lipophilic small molecules).
Interactive Troubleshooting Workflow
Figure 2: Rapid diagnostic tree for solution-phase anomalies.
References
-
ICH Expert Working Group. ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). International Conference on Harmonisation, 2003.
- Yalkowsky, S. H., et al.Solubility Enhancement of Lipophilic Compounds. Journal of Pharmaceutical Sciences. (General reference for co-solvent techniques).
-
Wenk, J., et al. Quenching of Excited Triplet States by Dissolved Natural Organic Matter.[2] Environmental Science & Technology, 2013.[2] (Mechanistic insight into ketone photochemistry).
-
Master Organic Chemistry. Benzylic Oxidation Mechanisms. (Foundational chemistry grounding).
Sources
Validation & Comparative
A Comparative Guide to HPLC Method Development for Purity Analysis of Cyclopentyl 2-(3-fluorophenyl)ethyl ketone
This guide provides a comprehensive, in-depth walkthrough for developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity analysis of Cyclopentyl 2-(3-fluorophenyl)ethyl ketone. As a key intermediate or active pharmaceutical ingredient (API), ensuring its purity is paramount for safety and efficacy. This document moves beyond a simple protocol, delving into the scientific rationale behind each decision in the method development workflow, from initial column screening to full validation according to ICH guidelines.
We will objectively compare various chromatographic alternatives, supported by illustrative experimental data, to provide researchers, scientists, and drug development professionals with a practical framework for creating a self-validating and reliable analytical method.
Understanding the Analyte: Physicochemical Properties and Initial Considerations
This compound is a non-polar, aromatic ketone. Its structure suggests it is highly soluble in common organic solvents like acetonitrile and methanol, making it an ideal candidate for Reverse-Phase HPLC (RP-HPLC).[1][2][3] The presence of the fluorophenyl group provides a strong chromophore, essential for UV detection.
Initial Analyte Assessment:
-
Structure: this compound
-
Predicted Properties: Non-polar (hydrophobic), UV active.
-
Analytical Goal: To separate the main compound from potential process-related impurities and degradation products.
-
Critical Quality Attribute: Purity, with a focus on demonstrating specificity and stability-indicating capabilities.
Based on the structure, a starting detection wavelength can be estimated. The structurally similar compound, 3'-Fluoroacetophenone (FC6H4COCH3), has a UV absorbance maximum.[4][5] While a full UV scan is necessary, an initial wavelength of 254 nm is a logical starting point for method development, as aromatic ketones typically exhibit strong absorbance in this region.
The Method Development Workflow: A Systematic Approach
A successful method development strategy is systematic, not random. The goal is to find the optimal balance between resolution, analysis time, and robustness.
Caption: A systematic workflow for HPLC method development.
Phase 1: Column and Mobile Phase Screening
The objective of the screening phase is to identify the most promising stationary phase and organic modifier combination that provides adequate retention and initial separation of the API from its impurities.
Comparison of Stationary Phases
Reverse-phase columns are the most widely used for pharmaceutical analysis due to their versatility in separating non-polar to moderately polar compounds.[1][6] We will compare three common C18 columns and a Phenyl-Hexyl column to assess different selectivity profiles. The Phenyl-Hexyl phase is included for its potential π-π interactions with the aromatic ring of the analyte, which can offer unique selectivity compared to standard alkyl chains.[7]
Table 1: Comparison of Screened HPLC Columns
| Column Chemistry | Particle Size (µm) | Dimensions (mm) | Key Interaction Mechanism | Expected Selectivity Advantage |
| Standard C18 | 2.7 | 4.6 x 100 | Hydrophobic | General purpose, good retention for non-polar compounds.[2] |
| High-Density C18 | 1.8 | 2.1 x 50 | Enhanced Hydrophobic | Higher efficiency and resolution due to smaller particle size. |
| Polar-Embedded C18 | 3.5 | 4.6 x 150 | Hydrophobic & H-Bonding | Can provide alternative selectivity for polar impurities. |
| Phenyl-Hexyl | 2.6 | 4.6 x 100 | Hydrophobic & π-π Stacking | Enhanced separation of aromatic or unsaturated compounds.[7] |
Mobile Phase Selection
Acetonitrile (ACN) and Methanol (MeOH) are the most common organic solvents in RP-HPLC.[3] ACN generally offers lower viscosity (leading to higher efficiency) and a different selectivity profile than MeOH. A simple acidic modifier like 0.1% Formic Acid is typically added to improve peak shape and ensure consistent ionization of any acidic or basic functional groups.
Screening Protocol:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in 50:50 Acetonitrile:Water.
-
HPLC System: Standard HPLC or UHPLC system with a PDA detector.
-
Screening Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% to 95% B over 10 minutes
-
Flow Rate: 1.0 mL/min (for 4.6 mm ID) or 0.4 mL/min (for 2.1 mm ID)
-
Column Temperature: 30 °C
-
Detection: 254 nm and PDA scan (200-400 nm)
-
Expected Outcome: The screening runs will reveal which column provides the best peak shape, retention factor (k), and initial separation of any visible impurities. The High-Density C18 is expected to provide the sharpest peaks, while the Phenyl-Hexyl may show a different elution order for impurities.
Phase 2: Method Optimization
After selecting the most promising column (e.g., the High-Density C18 for its efficiency), the next step is to fine-tune the mobile phase and instrumental parameters to achieve optimal separation (Resolution > 2 between all peaks) in the shortest possible run time.
Caption: The relationship between key parameters and desired chromatographic outcomes during optimization.
Gradient Optimization
A shallow gradient is often required to separate closely eluting impurities. The initial screening gradient (5-95% B in 10 min) is aggressive. A more focused gradient should be developed around the elution point of the main peak.
Table 2: Illustrative Gradient Optimization Strategy
| Parameter | Initial Screen | Optimization Step 1 | Final Optimized Method | Rationale |
| Start %B | 5% | 40% | 50% | Start closer to the elution %B to save time. |
| End %B | 95% | 80% | 75% | Focus the gradient around the impurity profile. |
| Time (min) | 10 | 15 | 20 | Increase time to improve resolution of critical pairs. |
| Result | Fast, poor resolution | Improved separation | Rs > 2.0 for all peaks | Achieves target separation. |
Phase 3: Forced Degradation and Method Validation
A purity method is only useful if it is "stability-indicating," meaning it can separate the intact API from its degradation products.[8][9][10] Forced degradation studies are mandatory to prove this capability.[11][12]
Forced Degradation Protocol
The goal is to achieve 5-20% degradation of the API to ensure that potential degradants are formed at detectable levels.[8]
Experimental Protocol:
-
Acid Hydrolysis: 1 mg/mL API in 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 1 mg/mL API in 0.1 M NaOH at 60 °C for 8 hours.
-
Oxidative Degradation: 1 mg/mL API in 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid API powder at 105 °C for 48 hours.
-
Photolytic Degradation: Solution/solid API exposed to 1.2 million lux hours and 200 watt hours/square meter of UV light (ICH Q1B).[10][11]
After exposure, samples are diluted and injected into the optimized HPLC system. The peak purity of the main API peak should be assessed using a PDA detector to ensure it is spectrally homogenous, confirming no co-eluting degradants.
Method Validation (ICH Q2(R1))
The final optimized method must be validated according to ICH Q2(R1) guidelines to prove it is fit for purpose.[13][14][15]
Table 3: Summary of Validation Parameters
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate separation of the analyte from all potential impurities and degradants. | Peak purity index > 0.999. Baseline resolution between all peaks. |
| Linearity | To show a direct proportional response to concentration. | R² ≥ 0.999 over a range (e.g., LOQ to 150% of nominal concentration). |
| Accuracy | To measure the closeness of test results to the true value. | 80-120% recovery for assay; 70-130% for impurities.[13] |
| Precision | To demonstrate repeatability and intermediate precision of the results. | RSD ≤ 2.0% for assay; RSD ≤ 10.0% for impurities. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio ≥ 10. |
| Robustness | To show the method is unaffected by small, deliberate variations in parameters (e.g., pH ±0.2, Temp ±2°C). | System suitability parameters (resolution, tailing) remain within limits. |
Conclusion and Final Method Comparison
Through systematic development, we have established a robust, stability-indicating RP-HPLC method for the purity analysis of this compound. The comparison of different stationary phases revealed that while a standard C18 provides adequate retention, a modern high-density (sub-2 µm) C18 column offers superior efficiency and speed. The Phenyl-Hexyl column remains a viable alternative if specific aromatic impurities prove difficult to resolve.
The final validated method, detailed below, provides the necessary performance characteristics for reliable quality control in a regulated environment. This guide demonstrates that a logical, science-driven approach, which compares alternatives at each stage, is the most effective path to developing a high-quality analytical method.
Table 4: Final Recommended and Validated HPLC Method
| Parameter | Condition |
| Column | High-Density C18, 1.8 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 50% to 75% B over 20 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 35 °C |
| Injection Vol. | 2 µL |
| Detector | PDA at 254 nm |
References
-
ICH Harmonised Tripartite Guideline. Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
ICH Harmonised Tripartite Guideline. Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
SGS. Forced Degradation Testing. SGS Thailand. [Link]
-
Alsante, K. M., et al. (2007). Forced Degradation: A Review. Trends in Analytical Chemistry, 26(8), 759-771. [Link]
-
International Journal of Creative Research Thoughts. (2021). ICH GUIDELINES: STRESS DEGRADATION STUDY. IJCRT.org. [Link]
-
Labtech. A Comprehensive Guide to Selecting HPLC Columns. Labtech. [Link]
-
GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. [Link]
-
Amerigo Scientific. A Guide to HPLC Column Selection. Amerigo Scientific. [Link]
-
Hawach Scientific. Normal Phase HPLC Column and Reverse Phase HPLC Column. Hawach Scientific. [Link]
-
Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]
-
ICH Harmonised Tripartite Guideline. Q2(R1): Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Borman, P., et al. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. Pharmaceutical Outsourcing. [Link]
-
Perpusnas. ICH Q2 R1: Mastering Analytical Method Validation. Perpusnas. [Link]
-
Moravek. Exploring the Different Mobile Phases in HPLC. Moravek. [Link]
-
ResearchGate. Summary of validation parameters of the proposed HPLC method. ResearchGate. [Link]
-
Pesek, J. J., & Matyska, M. T. (2006). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC North America, 24(6), 592-601. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
Pesek, J. J., & Matyska, M. T. (2006). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International. [Link]
-
ALWSCI. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. alwsci.com. [Link]
-
LookChem. Cas 111982-45-7, 2-FLUOROPHENYL CYCLOPENTYL KETONE. LookChem. [Link]
-
Cardoso, V. V., et al. (2004). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. Food Chemistry, 88(2), 257-263. [Link]
-
Onyx Scientific. An Effective Approach to HPLC Method Development. Onyx Scientific. [Link]
-
Aurora Pro Scientific. HPLC Analysis of Aldehydes and Ketones in Air Samples. Aurora Pro Scientific. [Link]
-
Chromatography Forum. HPLC method development for aldehydes and ketones. Chromatography Forum. [Link]
-
Asian Journal of Pharmaceutical Research. (2018). Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research. [Link]
-
UCL Discovery. Functionalized Cyclopentenones with Low Electrophilic Character as Anticancer Agents. UCL Discovery. [Link]
-
Wikipedia. Cyclopentanone. Wikipedia. [Link]
-
The Good Scents Company. 2-cyclopentyl cyclopentanone, 4884-24-6. The Good Scents Company. [Link]
-
Agilent. Pharmaceutical Analysis Using UV-Vis: Compliance with USP Chapter <857>, and European Pharmacopoeia (Ph. Eur.). Agilent. [Link]
Sources
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- 4. 3'-Fluoroacetophenone, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. 3'-Fluoroacetophenone, 97% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 6. glsciencesinc.com [glsciencesinc.com]
- 7. Reversed Phase HPLC Columns | Thermo Fisher Scientific - HK [thermofisher.com]
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- 15. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
Comparative Guide: Reactivity & Performance of 3-Fluorophenyl vs. 4-Fluorophenyl Ethyl Ketones
Executive Summary
In drug discovery and intermediate synthesis, the choice between 3-fluoropropiophenone (meta-isomer) and 4-fluoropropiophenone (para-isomer) is rarely arbitrary. While structurally isomeric, their electronic manifolds differ significantly, dictating divergent kinetic profiles in nucleophilic additions and metabolic stability.
-
3-Fluoropropiophenone: Characterized by pure inductive electron withdrawal (-I), rendering the carbonyl highly electrophilic. Ideal for rapid nucleophilic attack but potentially less stable to hydrolysis.
-
4-Fluoropropiophenone: Exhibits competing inductive withdrawal (-I) and resonance donation (+R). The resonance effect dampens the electrophilicity of the carbonyl, resulting in slower reaction kinetics with nucleophiles but enhanced stability of the carbocation intermediates.
Mechanistic Profiling: The Electronic Manifold
To predict reactivity, we must quantify the electronic influence of the fluorine atom at the meta versus para positions relative to the carbonyl center.
Hammett Substituent Constants ( )
The Hammett equation (
| Isomer | Substituent Position | Electronic Effects | Hammett Constant ( | Reactivity Prediction |
| 3-Fluoro | Meta | Inductive (-I) only | High Electrophilicity | |
| 4-Fluoro | Para | Inductive (-I) + Resonance (+R) | Moderate Electrophilicity |
Interpretation: The
Visualization of Electronic Effects
Figure 1: Comparative electronic flows. Note how Resonance (+R) in the 4-isomer counteracts the Inductive withdrawal, lowering reactivity.
Physicochemical & Spectral Benchmarks
Accurate identification and handling require specific physicochemical data. The spectral shifts below serve as "fingerprints" for validating the electronic states described above.
| Property | 3-Fluoropropiophenone | 4-Fluoropropiophenone | Notes |
| CAS Number | 455-67-4 | 456-03-1 | |
| Boiling Point | ~96°C (5 mmHg) | 100-102°C (22 mmHg) | Similar volatility profiles. |
| Density | ~1.07 g/mL | 1.096 g/mL | |
| IR (C=O Stretch) | 3-F bond is "stiffer" (more double bond character) due to strong -I. | ||
| 3-F carbonyl is more deshielded (electron-poor). |
Note: NMR shifts are estimated based on acetophenone analogs. The 3-isomer carbonyl carbon consistently appears downfield of the 4-isomer due to the lack of shielding resonance electron density.
Experimental Case Study: Nucleophilic Addition (Reduction)
To demonstrate the kinetic difference, we examine the reduction using Sodium Borohydride (
Hypothesis: The 3-fluoropropiophenone will reach >95% conversion significantly faster than the 4-fluoropropiophenone under identical conditions due to higher
Comparative Protocol
Reagents:
-
Substrate (1.0 eq, 10 mmol)
- (0.5 eq, 5 mmol - Note: theoretical stoichiometry is 0.25 eq, but excess ensures pseudo-first-order kinetics)
-
Solvent: Methanol (anhydrous)
Workflow:
-
Preparation: Dissolve 10 mmol of the specific fluoropropiophenone in 20 mL anhydrous Methanol at 0°C.
-
Addition: Add
portion-wise over 5 minutes. Caution: Hydrogen gas evolution. -
Monitoring: Aliquot 50 µL every 10 minutes. Quench in dilute HCl/EtOAc. Analyze via GC-MS or TLC.
-
Quench: Upon completion, add 10 mL 1M HCl.
-
Extraction: Extract with DCM (
mL), dry over , and concentrate.
Experimental Logic Flow
Figure 2: Kinetic divergence in borohydride reduction. The 3-F isomer reacts faster due to the absence of resonance stabilization.
Synthesis Implications
Alpha-Halogenation (Enolization)
If your workflow involves alpha-bromination (e.g., to form an alpha-bromo ketone intermediate):
-
3-Fluoropropiophenone: The strong electron-withdrawing nature makes the alpha-protons more acidic (
lowered). Enolization occurs readily, often leading to rapid halogenation but higher risk of poly-halogenation if stoichiometry is not controlled. -
4-Fluoropropiophenone: The resonance donation slightly destabilizes the developing negative charge on the enolate oxygen compared to the meta-isomer, potentially requiring slightly more vigorous conditions (e.g., acid catalysis) to initiate enolization.
Baeyer-Villiger Oxidation
In migratory aptitude studies:
-
Electron-rich groups migrate preferentially.
-
The 4-fluorophenyl group (with +R capacity) is more electron-rich than the 3-fluorophenyl group.
-
Outcome: In a Baeyer-Villiger oxidation, 4-fluoropropiophenone is more likely to yield the ester (migration of aryl) with higher selectivity compared to the 3-fluoro isomer, which may show competitive migration of the ethyl group.
References
-
Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103. Link
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. Link
-
National Institute of Standards and Technology (NIST). (2023). 3-Fluoropropiophenone Spectral Data. NIST Chemistry WebBook. Link
-
Sigma-Aldrich. (2023). 4'-Fluoropropiophenone Product Specification & Safety Data Sheet. Link
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Source for general carbonyl shift correlations).
Sources
Safety Operating Guide
Navigating the Uncharted: A Guide to Safely Handling Cyclopentyl 2-(3-fluorophenyl)ethyl ketone
As researchers and scientists at the forefront of drug development, we often work with novel chemical entities where comprehensive safety data is not yet available. Cyclopentyl 2-(3-fluorophenyl)ethyl ketone is one such compound. This guide provides a robust framework for its safe handling, storage, and disposal, drawing upon established principles of laboratory safety and data from structurally analogous compounds. Our goal is to empower you with a deep understanding of the potential hazards and the rationale behind each safety recommendation, ensuring a secure research environment.
Hazard Assessment: A Data-Driven Approach to an Unknown Compound
Given the absence of a specific Safety Data Sheet (SDS) for this compound, we must infer its potential hazards by examining its structural components: a cyclopentyl group, a ketone, and a 3-fluorophenyl group.
-
Aromatic Ketones : This class of compounds can range from being relatively benign to exhibiting significant toxicity. Potential hazards include skin and eye irritation, and in some cases, organ toxicity with prolonged exposure.
-
Organofluorine Compounds : The presence of a fluorine atom on the phenyl ring warrants particular caution. While often increasing metabolic stability, covalent carbon-fluorine bonds can, in some instances, lead to the formation of toxic metabolites. Therefore, systemic toxicity following absorption is a primary concern.
Based on this analysis, we will operate under the assumption that this compound is a hazardous substance. The following personal protective equipment (PPE) and handling protocols are therefore mandatory.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical when handling chemicals of unknown toxicity. The following table outlines the minimum required PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile gloves (minimum 5 mil thickness) | Provides good chemical resistance against a broad range of organic compounds. Double-gloving is recommended for extended operations. |
| Eye Protection | Chemical splash goggles | Protects against splashes and aerosols. Safety glasses do not provide a sufficient seal. |
| Body Protection | Flame-resistant laboratory coat | Protects against splashes and potential ignition sources. |
| Respiratory Protection | Use in a certified chemical fume hood | A fume hood is the primary engineering control to prevent inhalation exposure. A respirator may be required for spill cleanup or if a fume hood is not available. |
Operational Plan: From Receipt to Experiment
A systematic approach to handling this compound will minimize the risk of exposure. The following workflow diagram illustrates the key steps.
Caption: Workflow for the safe handling of this compound.
Step-by-Step Protocol:
-
Receiving and Inspection : Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Inventory and Storage : Log the chemical in your laboratory's inventory system. Store the container in a designated, well-ventilated cabinet away from incompatible materials.
-
Pre-Experiment Preparation : Before handling the compound, ensure you are wearing all required PPE as outlined in the table above.
-
Handling in a Fume Hood : All manipulations of this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to prevent inhalation exposure.
-
Spill Preparedness : Have a chemical spill kit readily available. In the event of a spill, follow your institution's established spill cleanup procedures.
Disposal Plan: Responsible Stewardship
As a halogenated organic compound, this compound must be disposed of as hazardous waste.
-
Waste Segregation : Collect all waste containing this compound in a designated, properly labeled, and sealed container for halogenated organic waste.
-
Labeling : The waste container must be clearly labeled with its contents, including the full chemical name and approximate concentrations.
-
Professional Disposal : Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office. Do not dispose of this chemical down the drain or in regular trash.
By adhering to these rigorous safety protocols, you can confidently and safely incorporate this compound into your research endeavors. The principles outlined in this guide are rooted in a proactive approach to laboratory safety, ensuring the well-being of all personnel.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
